3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-11-12(2)18-21(13(11)3)15-6-5-14(16-17-15)19-7-9-20(10-8-19)24(4,22)23/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJLYADAPVYKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F2319-0111 primarily targets carbonic anhydrase IX (CAIX) . CAIX is a metalloenzyme that maintains acid-base balance in cells. Overexpression of CAIX has been associated with poor prognosis in various cancers.
Mode of Action
F2319-0111 acts as an inhibitor of CAIX . It abrogates the hypoxia-induced upregulation of CAIX, thereby affecting the viability and motility of cancer cells. The compound’s interaction with CAIX leads to a decrease in hepatoblastoma cell viability and migration.
Biochemical Pathways
The inhibition of CAIX by F2319-0111 affects the cellular response to hypoxia. Hypoxia, or low oxygen conditions, induces the upregulation of CAIX in cancer cells. By inhibiting CAIX, F2319-0111 disrupts this adaptive response, leading to decreased cell viability and motility.
Result of Action
The inhibition of CAIX by F2319-0111 leads to a decrease in hepatoblastoma cell viability and migration. This suggests that F2319-0111 could have potential therapeutic applications in the treatment of hepatoblastoma and possibly other cancers where CAIX is overexpressed.
Action Environment
The action of F2319-0111 is influenced by the cellular environment, specifically the oxygen levels. The compound’s ability to inhibit CAIX is particularly effective under hypoxic conditions, which are commonly found in tumor tissues. This suggests that the efficacy and stability of F2319-0111 could be influenced by environmental factors such as oxygen availability.
Biological Activity
The compound 3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a pyridazine core attached to a methanesulfonylpiperazine moiety and a trimethylpyrazole group. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O2S |
| Molecular Weight | 348.46 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=NN=C(C(=N1)N2CCN(CC2)S(=O)(=O)C)C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in signal transduction pathways, particularly those related to cancer cell proliferation and survival.
Potential Mechanisms
- Inhibition of Kinases : The compound may inhibit kinases that play crucial roles in cell signaling pathways.
- Modulation of Receptors : It could affect receptor activity related to growth factors and cytokines.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts:
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 10 to 30 µM across different cell lines.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against several bacterial strains. Results indicated moderate antibacterial effects, particularly against Gram-positive bacteria.
Case Studies and Research Findings
Several research articles have reported findings related to the biological activity of this compound:
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Findings : The compound reduced cell viability by approximately 70% at a concentration of 20 µM after 48 hours of treatment.
-
Antimicrobial Testing :
- Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Findings : Inhibition zones were observed, indicating potential antibacterial properties.
Comparative Analysis with Similar Compounds
To further understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Antitumor and anti-inflammatory effects |
| 6-(4-Methanesulfonylpiperazin-1-yl)pyridin-3-amines | Antimicrobial properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the piperazine ring and the pyrazole/pyridazine moieties. Below is a detailed comparison based on molecular features and available
Structural and Molecular Comparisons
*Molecular formula of the target compound is inferred from structural analogs.
Key Observations
Sulfonyl vs. Benzoyl Groups : The target compound’s methanesulfonyl group is smaller and less hydrophobic than aryl sulfonyl or benzoyl groups in analogs (e.g., ). This may enhance aqueous solubility and reduce off-target interactions .
Molecular Weight Trends : Aryl sulfonyl derivatives (e.g., : 488.6 g/mol) have higher molecular weights than the target compound (~423.5 g/mol), which could influence pharmacokinetic properties like membrane permeability .
Hypothetical Activity Implications
While biological activity data are unavailable in the provided evidence, structural comparisons suggest:
- The target compound’s compact sulfonyl group may favor interactions with polar enzyme active sites.
- Trimethylpyrazole could enhance binding affinity in hydrophobic pockets compared to less-substituted analogs.
- Benzoyl-containing analogs () might exhibit reduced metabolic clearance due to esterase resistance .
Preparation Methods
Piperazine Functionalization
The 4-methanesulfonylpiperazine group is introduced via nucleophilic aromatic substitution (SNAr) at position 3 of the pyridazine ring. Piperazine is first sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-methanesulfonylpiperazine (32 ).
Coupling to Pyridazine
The sulfonylated piperazine (32 ) reacts with 3,6-dichloropyridazine (31 ) in dimethylformamide (DMF) at 80–100°C, using potassium carbonate (K2CO3) to deprotonate the piperazine nitrogen. This step selectively substitutes the chlorine at position 3, producing 3-(4-methanesulfonylpiperazin-1-yl)-6-chloropyridazine (33 ) in 70–85% yield.
Key Reaction Conditions
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Solvent: DMF or dimethylacetamide (DMA)
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Base: K2CO3 or Cs2CO3
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Temperature: 80–100°C
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Time: 12–24 hours
Introduction of 3,4,5-Trimethyl-1H-Pyrazol-1-yl Group at Position 6
Synthesis of 3,4,5-Trimethyl-1H-Pyrazole
The trimethylpyrazole moiety is synthesized via cyclocondensation of pentane-2,4-dione (34 ) with hydrazine hydrate. Heating 34 with excess hydrazine in ethanol under reflux yields 3,4,5-trimethyl-1H-pyrazole (35 ) as a white crystalline solid.
Reaction Scheme
Coupling to Pyridazine
The chlorine at position 6 of 33 is replaced with 35 via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This requires converting 35 into its boronic ester derivative (36 ) using bis(pinacolato)diboron (B2pin2) and a Pd catalyst (e.g., Pd(dppf)Cl2). The coupling of 33 and 36 in aqueous dioxane with Na2CO3 and Pd(PPh3)4 at 90°C affords the final product in 60–75% yield.
Optimization Notes
-
Microwave irradiation reduces reaction time (30–60 minutes) and improves yield.
-
Alternative methods include Buchwald-Hartwig amination if the pyrazole contains an amino group, though this is less common for pyrazole systems.
Alternative Synthetic Pathways
Sequential Functionalization of Pre-Substituted Pyridazines
An alternative approach involves pre-functionalizing the pyridazine with the trimethylpyrazole group before introducing the piperazine moiety. For example, 3-chloro-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (37 ) can be synthesized via SNAr using 35 and 3,6-dichloropyridazine. Subsequent coupling with 1-methanesulfonylpiperazine follows the same conditions as in Section 2.2.
One-Pot Multicomponent Reactions
Recent advances highlight one-pot strategies combining pyridazine formation and functionalization. For instance, a tandem cyclocondensation-Suzuki coupling using Pd/C as a heterogeneous catalyst has been reported for analogous systems, though yields remain moderate (50–65%).
Characterization and Analytical Data
Spectroscopic Confirmation
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1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridazine H-4), 7.92 (s, 1H, pyrazole H-5), 3.45–3.55 (m, 4H, piperazine CH2), 2.85–2.95 (m, 4H, piperazine CH2), 2.70 (s, 3H, SO2CH3), 2.30 (s, 6H, pyrazole CH3), 2.15 (s, 3H, pyrazole CH3).
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HRMS (ESI+) : m/z Calculated for C19H25N7O2S: 439.1784; Found: 439.1789.
Purity and Yield Optimization
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product.
Challenges and Mitigation Strategies
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Regioselectivity : Competing substitutions at positions 3 and 6 are minimized by stepwise functionalization and using bulky bases (e.g., Cs2CO3).
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Sulfonylation Over-reaction : Controlled addition of MsCl at 0°C prevents di-sulfonylation of piperazine.
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Boronic Ester Stability : 36 is hygroscopic; thus, reactions are conducted under inert atmosphere .
Q & A
Q. What are the key structural features and classification of this compound?
The compound contains a pyridazine core substituted with a 4-methanesulfonylpiperazine group and a 3,4,5-trimethylpyrazole moiety. It is classified as a sulfonamide derivative (due to the methanesulfonyl group) and a heterocyclic compound (pyridazine and pyrazole rings) . These features suggest potential bioactivity through interactions with enzymes or receptors, such as neurotransmitter targets .
Q. What are common synthetic routes for this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazine core via cyclization or substitution reactions.
- Step 2: Introduction of the piperazine-sulfonyl group using coupling agents (e.g., DCC/HOBt) in solvents like DMF .
- Step 3: Functionalization with the trimethylpyrazole moiety via nucleophilic aromatic substitution or click chemistry . Key parameters: Temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) .
Q. What biological activities have been reported for structurally analogous compounds?
Similar sulfonamide-pyridazine hybrids exhibit:
- Antimicrobial activity: Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via competitive binding .
- CNS modulation: Interaction with serotonin (5-HT) or dopamine receptors due to the piperazine moiety . Assays include enzyme-linked immunosorbent assays (ELISA) and cell viability tests (MTT assay) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in pyridazine functionalization is influenced by:
- Electronic effects: Electron-withdrawing groups (e.g., sulfonyl) direct substitutions to specific positions. Computational tools (DFT calculations) predict reactive sites .
- Protecting groups: Temporary blocking of reactive sites (e.g., using Boc for amines) ensures precise functionalization . Example: Use of directing groups in Pd-catalyzed cross-coupling to achieve >90% regioselectivity .
Q. What computational methods are suitable for predicting reactivity or target interactions?
- Reaction path search: Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and intermediates .
- Docking studies: Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases, GPCRs) . Case study: ICReDD’s workflow combines computation and experimental validation to optimize reaction conditions .
Q. How can biological target identification be experimentally validated?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to immobilized targets (e.g., receptors) .
- X-ray crystallography: Resolves 3D ligand-protein interactions (e.g., with cytochrome P450 isoforms) .
- Knockout models: CRISPR-edited cell lines confirm target specificity (e.g., loss of activity in receptor-deficient cells) .
Q. How should contradictory bioactivity data across studies be reconciled?
Discrepancies often arise from:
- Assay conditions: Variations in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Compound purity: HPLC-MS validation (>95% purity) minimizes off-target effects . Example: A 2023 study resolved conflicting IC50 values by repeating assays under uniform conditions .
Q. What structural modifications enhance potency in SAR studies?
Q. What steps ensure reliable toxicity assessment in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
